molecular formula C19H28N2O2S B2800353 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone CAS No. 2379948-34-0

2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone

Cat. No. B2800353
CAS RN: 2379948-34-0
M. Wt: 348.51
InChI Key: SIBGMWDUXSXFJQ-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone involves the modulation of the GABA receptor. This compound binds to the benzodiazepine site of the GABA receptor, which enhances the inhibitory effects of GABA. This results in a reduction in neuronal excitability, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone include anxiolytic, sedative, and muscle relaxant effects. This compound has also been shown to have anticonvulsant and antinociceptive effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone in lab experiments include its high potency and selectivity for the benzodiazepine site of the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in various physiological and pathological conditions. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, research can focus on the development of new compounds based on the structure of 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone, which may have improved potency and selectivity for the GABA receptor.

Synthesis Methods

The synthesis of 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone involves the reaction of 2-methylphenol with 4-(thian-4-yl)-1,4-diazepane-1-carboxylic acid to form the intermediate 2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]acetic acid. This intermediate is then converted to the target compound by the reaction with acetyl chloride in the presence of a base. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been studied for its effects on the GABA receptor, which is a major inhibitory neurotransmitter in the central nervous system. In pharmacology, this compound has been tested for its potential as an anxiolytic and sedative agent. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-16-5-2-3-6-18(16)23-15-19(22)21-10-4-9-20(11-12-21)17-7-13-24-14-8-17/h2-3,5-6,17H,4,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBGMWDUXSXFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one

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